molecular formula C11H15NO2S B14875897 N-(3,5-dimethylphenyl)cyclopropanesulfonamide

N-(3,5-dimethylphenyl)cyclopropanesulfonamide

Cat. No.: B14875897
M. Wt: 225.31 g/mol
InChI Key: XRXVVXMFFLMVQE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)cyclopropanesulfonamide is an organic compound with the molecular formula C11H15NO2S It is characterized by the presence of a cyclopropane ring attached to a sulfonamide group, which is further connected to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)cyclopropanesulfonamide typically involves the reaction of 3,5-dimethylphenylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dimethylphenyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)cyclopropanesulfonamide largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The cyclopropane ring and 3,5-dimethylphenyl group contribute to the compound’s overall stability and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also contains a cyclopropanesulfonamide group but has different substituents, leading to varied chemical and biological properties.

    N-(3,5-dimethylphenyl)cyclopropanesulfonamide derivatives: Various derivatives with different substituents on the phenyl or cyclopropane rings can exhibit different reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of a cyclopropane ring and a sulfonamide group attached to a 3,5-dimethylphenyl group. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)cyclopropanesulfonamide

InChI

InChI=1S/C11H15NO2S/c1-8-5-9(2)7-10(6-8)12-15(13,14)11-3-4-11/h5-7,11-12H,3-4H2,1-2H3

InChI Key

XRXVVXMFFLMVQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2CC2)C

Origin of Product

United States

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